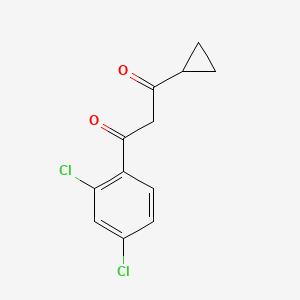

1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

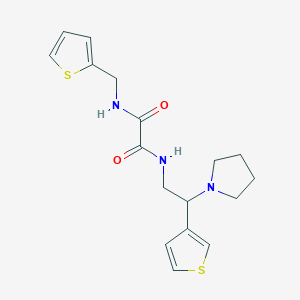

“1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione” is a chemical compound with the formula C12H10Cl2O2 . It is a compound that can be used in various applications, including as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group attached to a dichlorophenyl group via a propane-1,3-dione moiety . The molecule has a molecular weight of 257.11 .

Scientific Research Applications

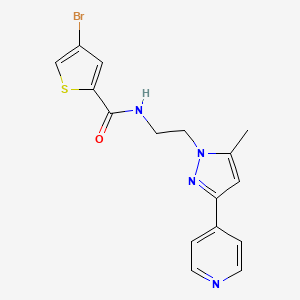

Mesogenic β-Diketones Synthesis

A study by Ghode and Sadashiva (2013) synthesized a homologous series of 1-(p-n-alkylbiphenyl) 3-(p-chlorophenyl)propane-1,3-diones, characterizing their mesophases. The lower homologues exhibited enantiotropic smectic A phase, while the undecyl and dodecyl derivatives additionally showed a smectic E phase, demonstrating the compound's potential application in liquid crystal technology Terminally Chloro Substituted Mesogenic β-Diketones.

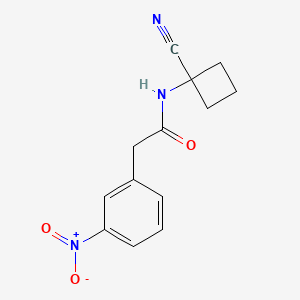

Ring-opening Dichlorination

Garve et al. (2014) reported the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride to achieve ring-opened products bearing chlorine atoms adjacent to donor and acceptor groups. This process involves various donors and acceptors, such as ketones and diesters, highlighting a synthetic approach for functionalizing cyclopropane derivatives in organic synthesis Ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride.

Anticancer Agent Development

In silico molecular docking analyses performed by Sheikh, Juneja, and Ingle (2010) explored 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-aryl-propane-1, 3-diones for their affinity towards cytochrome P450 reductase enzyme sites, aiming to discover new anticancer agents computationally. This study showcases the compound's potential in the development of anticancer drugs through computational chemistry A Computational Approach towards the Development of Newer Anticancer Agents.

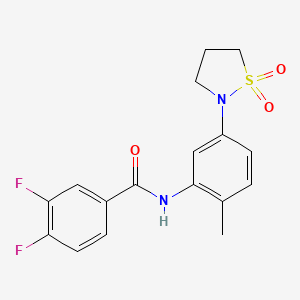

Isostere for Carboxylic Acid

Ballatore et al. (2011) investigated cyclopentane-1,3-diones as potential isosteres for carboxylic acid functional groups. Through the synthesis and evaluation of derivatives targeting thromboxane A2 prostanoid receptor antagonists, they demonstrated that cyclopentane-1,3-dione units could effectively substitute for carboxylic acid functional groups in drug design, highlighting the versatility of cyclopropane derivatives in medicinal chemistry Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group.

Properties

IUPAC Name |

1-cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O2/c13-8-3-4-9(10(14)5-8)12(16)6-11(15)7-1-2-7/h3-5,7H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVBHTKXAQJJJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

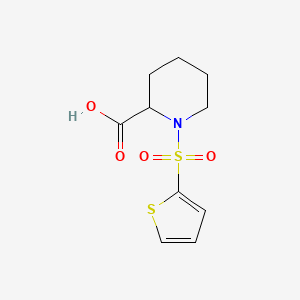

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)

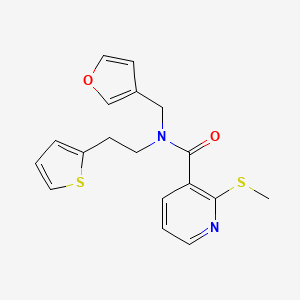

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)

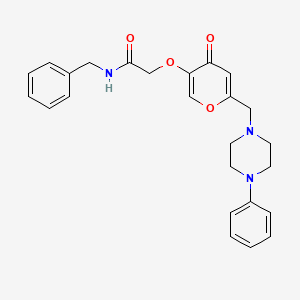

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2418425.png)